

# Addressing CU-115 toxicity in animal models

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## **Technical Support Center: CU-115 (CC-115)**

Disclaimer: Publicly available data on the specific toxicity of **CU-115** (also known as CC-115) in animal models is limited. This guide is constructed based on the known mechanism of **CU-115** as a dual mTOR/DNA-PK inhibitor and common toxicities associated with this class of drugs. The protocols and data presented are illustrative and should be adapted based on internal experimental findings.

## **Frequently Asked Questions (FAQs)**

Q1: What is CU-115 and what is its mechanism of action?

A1: **CU-115**, also referred to as CC-115, is an investigational dual inhibitor of mammalian Target of Rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2][3] As an mTOR inhibitor, it can affect cell growth, proliferation, and metabolism. As a DNA-PK inhibitor, it blocks a key component of the non-homologous end joining (NHEJ) pathway, which is crucial for repairing DNA double-strand breaks.[1] This dual action is being explored primarily in cancer therapy, often in combination with DNA-damaging agents or other targeted therapies. [1][3]

Q2: What are the common adverse effects of **CU-115** observed in clinical trials?

A2: In human clinical trials, common adverse effects associated with **CU-115** in combination with other agents have included rash, pruritus (itching), diarrhea, and hypertension.[3] These observations in humans can help guide researchers to monitor for similar toxicities in animal models.

#### Troubleshooting & Optimization





Q3: We are observing significant weight loss and poor appetite in our mouse model treated with **CU-115**. What could be the cause and how can we manage it?

A3: Weight loss and anorexia are common toxicities for compounds targeting the mTOR pathway, which is a central regulator of metabolism. This could be due to direct metabolic disruption or secondary effects like gastrointestinal distress.

#### Troubleshooting Steps:

- Monitor Food Intake: Quantify daily food consumption to confirm anorexia.
- Dose Modification: Consider a dose-reduction experiment to find a better-tolerated dose that maintains efficacy.
- Dietary Support: Provide highly palatable, energy-dense supplemental diets.
- Clinical Chemistry: Analyze blood samples for metabolic indicators such as glucose, triglycerides, and cholesterol to assess for metabolic dysregulation.

Q4: Our study involves combining **CU-115** with radiation. We are seeing severe hematological toxicity (low blood counts). Is this expected?

A4: Yes, this is a potential on-target toxicity. DNA-PK is essential for repairing DNA damage, including that induced by radiation. By inhibiting DNA-PK, **CU-115** can significantly potentiate the cytotoxic effects of radiation, particularly in rapidly dividing cells like hematopoietic stem and progenitor cells in the bone marrow. This can lead to myelosuppression.

#### Troubleshooting Steps:

- Staggered Dosing: Evaluate alternative dosing schedules, such as administering CU-115 for a shorter duration around the time of radiation exposure, rather than continuous dosing.
- Hematological Monitoring: Perform complete blood counts (CBCs) more frequently (e.g., twice weekly) to closely monitor the onset and recovery of cytopenias.
- Supportive Care: Implement supportive care measures standard for myelosuppression in animal models, such as ensuring a clean environment to prevent opportunistic infections.



 Lower Radiation Dose: Assess if a lower, yet still effective, dose of radiation can be used in combination with CU-115 to reduce the severity of the combined toxicity.

## **Quantitative Data Summary**

The following tables represent hypothetical data based on class effects for an mTOR/DNA-PK inhibitor to guide experimental design and interpretation.

Table 1: Illustrative Hematological Toxicity of **CU-115** in Combination with Total Body Irradiation (TBI) in Mice

| Treatment<br>Group | Dose/Schedule          | White Blood<br>Cells (x10³/μL) | Platelets (x10³/<br>μL) | Hemoglobin<br>(g/dL) |
|--------------------|------------------------|--------------------------------|-------------------------|----------------------|
| Vehicle Control    | Daily, PO              | 8.5 ± 1.2                      | 950 ± 150               | 14.1 ± 0.8           |
| TBI (4 Gy)         | Single Dose            | 3.1 ± 0.7                      | 450 ± 90                | 11.5 ± 1.1           |
| CU-115             | 10 mg/kg, Daily,<br>PO | 7.9 ± 1.5                      | 920 ± 180               | 13.8 ± 0.9           |
| CU-115 + TBI       | 10 mg/kg + 4 Gy        | 0.9 ± 0.4                      | 150 ± 50                | 8.2 ± 1.3            |

Data are presented as Mean  $\pm$  SD. TBI was administered on Day 1. **CU-115** was administered daily for 7 days.

Table 2: Illustrative Serum Chemistry Findings in Rats After 28 Days of **CU-115** Administration



| Treatment<br>Group  | Dose<br>(mg/kg/day) | Glucose<br>(mg/dL) | Triglyceride<br>s (mg/dL) | ALT (U/L) | Creatinine<br>(mg/dL) |
|---------------------|---------------------|--------------------|---------------------------|-----------|-----------------------|
| Vehicle<br>Control  | 0                   | 110 ± 15           | 80 ± 20                   | 45 ± 10   | 0.6 ± 0.1             |
| CU-115 Low<br>Dose  | 5                   | 135 ± 20           | 150 ± 30                  | 50 ± 12   | 0.7 ± 0.2             |
| CU-115 Mid<br>Dose  | 15                  | 180 ± 25           | 280 ± 45                  | 65 ± 15   | 0.7 ± 0.1             |
| CU-115 High<br>Dose | 45                  | 250 ± 40           | 450 ± 60                  | 90 ± 20*  | 0.8 ± 0.2             |

<sup>\*</sup>Indicates statistically significant difference from vehicle control (p < 0.05). ALT: Alanine Aminotransferase.

## **Experimental Protocols**

Protocol 1: Monitoring for Hematological Toxicity

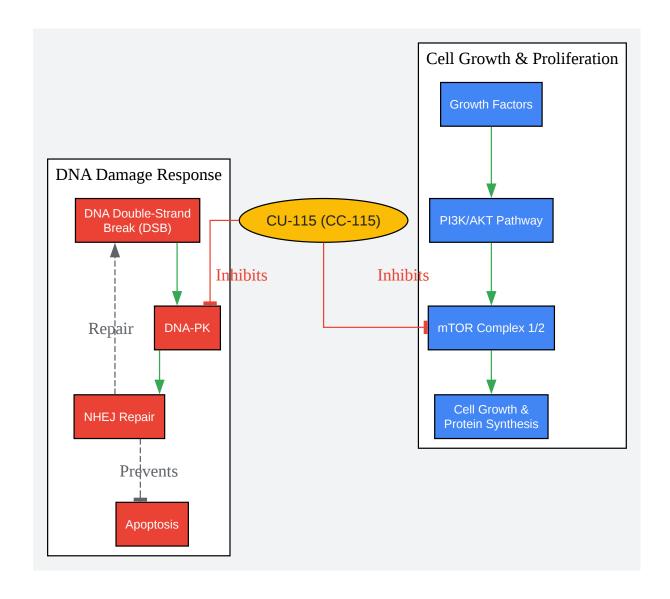
- Animal Model: C57BL/6 mice, 8-10 weeks old.
- Groups: As described in Table 1.
- Dosing:
  - Formulate CU-115 in an appropriate vehicle (e.g., 0.5% methylcellulose).
  - Administer daily via oral gavage (PO) for the specified duration.
  - For combination studies, administer total body irradiation (TBI) from a calibrated source on Day 1.
- Sample Collection:
  - Collect 20-30 μL of blood from the saphenous or tail vein at baseline and designated time points (e.g., Days 4, 7, 14, 21).



- Use EDTA-coated tubes to prevent coagulation.
- Analysis:
  - Analyze samples using a calibrated automated hematology analyzer for animal blood.
  - Perform manual blood smears and differential counts if significant abnormalities are detected.
- Endpoint: Euthanize animals if humane endpoints are reached (e.g., >20% weight loss, severe lethargy). At the end of the study, collect terminal blood via cardiac puncture and harvest bone marrow and spleen for histopathology.

# Visualizations Signaling Pathway



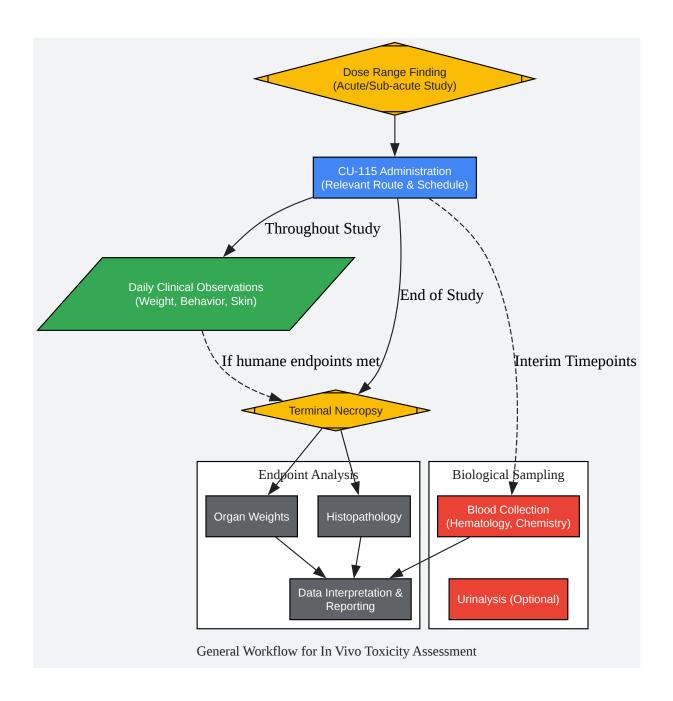


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Caption: Dual inhibition mechanism of CU-115 on mTOR and DNA-PK pathways.

## **Experimental Workflow**





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Caption: A generalized workflow for assessing **CU-115** toxicity in animal models.



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#### References

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- 3. Phase 1b study of enzalutamide plus CC-115, a dual mTORC1/2 and DNA-PK inhibitor, in men with metastatic castration-resistant prostate cancer (mCRPC) PubMed [pubmed.ncbi.nlm.nih.gov]
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